Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate
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Overview
Description
Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate is a complex organic compound with the molecular formula C18H14IN2NaO4S and a molecular weight of 504.3 g/mol . This compound is known for its unique structure, which includes an iodoacetamido group attached to a naphthalene sulfonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate involves multiple steps. The process typically begins with the iodination of acetamide, followed by the coupling of the iodinated acetamide with a naphthalene sulfonate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the iodoacetamido group. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in biochemical assays and as a fluorescent probe.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate involves its interaction with specific molecular targets. The iodoacetamido group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate can be compared with other similar compounds, such as:
- Sodium 6-((4-(2-bromoacetamido)phenyl)amino)naphthalene-2-sulfonate
- Sodium 6-((4-(2-chloroacetamido)phenyl)amino)naphthalene-2-sulfonate These compounds share similar structures but differ in the halogen atom attached to the acetamido group. The presence of different halogens can influence the reactivity and applications of these compounds .
Properties
IUPAC Name |
sodium;6-[4-[(2-iodoacetyl)amino]anilino]naphthalene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4S.Na/c19-11-18(22)21-15-6-4-14(5-7-15)20-16-3-1-13-10-17(26(23,24)25)8-2-12(13)9-16;/h1-10,20H,11H2,(H,21,22)(H,23,24,25);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDICRFLGKWTPK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])NC(=O)CI.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN2NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635742 |
Source
|
Record name | Sodium 6-[4-(2-iodoacetamido)anilino]naphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143756-46-1 |
Source
|
Record name | Sodium 6-[4-(2-iodoacetamido)anilino]naphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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